molecular formula C7H7Cl2NO2S B161001 2,5-Dichloro-n-methylbenzenesulfonamide CAS No. 6326-15-4

2,5-Dichloro-n-methylbenzenesulfonamide

Cat. No. B161001
CAS RN: 6326-15-4
M. Wt: 240.11 g/mol
InChI Key: GGMKUYAJGXCRTE-UHFFFAOYSA-N
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Description

2,5-Dichloro-n-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H7Cl2NO2S . It has a molecular weight of 240.107 Da . This compound is part of a class of organic compounds known as benzenesulfonamides .


Molecular Structure Analysis

The linear formula of 2,5-Dichloro-n-methylbenzenesulfonamide is C7H7Cl2NO2S . The structure of this compound can be analyzed using various techniques such as NMR, CNMR, HPLC, and LC-MS .


Physical And Chemical Properties Analysis

2,5-Dichloro-n-methylbenzenesulfonamide has a molecular weight of 240.11 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability may require further experimental analysis.

Scientific Research Applications

  • Synthesis and Characterization : A study on the synthesis, characterization, and computational analysis of a related sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), derived from 2,5-dimethyl-4-nitroaniline, provides insights into its structural and electronic properties. The compound showed stability in the crystal state due to several intermolecular interactions and exhibited agreement between computational and experimental spectral data (Murthy et al., 2018).

  • Chemical Reactions and Regioselectivity : Research on N-(2,2,2-Trichloroethylidene)arenesulfonamides, which are closely related to 2,5-Dichloro-n-methylbenzenesulfonamide, has shown that these compounds react with 1H-pyrrole and 1-methyl-1H-pyrrole to form corresponding derivatives. The study highlights the orbital-controlled process and the influence of substituents on reaction regioselectivity (Rozentsveig et al., 2008).

  • Antibacterial and Anti-inflammatory Properties : A research effort to synthesize new sulfonamides bearing a 1,4-benzodioxin ring aimed to investigate their potential as antibacterial and anti-inflammatory agents. Some synthesized compounds showed promising activity against various bacterial strains and inhibited the lipoxygenase enzyme, suggesting potential therapeutic applications for inflammatory diseases (Abbasi et al., 2017).

  • Anticancer Activity : Mixed-ligand copper(II)-sulfonamide complexes, including those derived from benzenesulfonamide, have been evaluated for their DNA binding, cleavage, genotoxicity, and anticancer activity. The study indicates that the sulfonamide derivative significantly influences DNA interaction and the complexes exhibit antiproliferative activity against tumor cells (González-Álvarez et al., 2013).

  • Synthesis of Pharmaceutical Intermediates : The use of N-cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides has been explored. This method is particularly effective for synthesizing pharmaceutical intermediates and demonstrates chemoselectivity in specific reactions (Anbarasan et al., 2011).

properties

IUPAC Name

2,5-dichloro-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMKUYAJGXCRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283394
Record name 2,5-dichloro-n-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-n-methylbenzenesulfonamide

CAS RN

6326-15-4
Record name 2,5-Dichloro-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6326-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 31190
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC31190
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31190
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dichloro-n-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HD REVANASIDDAPPA, KS PRASAD… - International Journal of …, 2011 - ijcr.info
DNA INTERACTION STUDIES, ANTIMICROBIAL AND ANTHELMINTIC ACTIVITY OF SULFONAMIDES OF 1, 3-DIOXOLANE AND 3,4-DIHYDROQUINOLIN-2(1H) Page 1 Research …
Number of citations: 7 ijcr.info
KS PRAD, LS KUAR, KB VIAY, S SHAR, B LAHMI…
Number of citations: 0

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